molecular formula C7H9F3O3 B053334 Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate CAS No. 117015-45-9

Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate

Cat. No.: B053334
CAS No.: 117015-45-9
M. Wt: 198.14 g/mol
InChI Key: KLIFMERYWGSJJF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate involves several steps. One common synthetic route includes the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects .

Properties

IUPAC Name

methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-3-4-6(12,5(11)13-2)7(8,9)10/h3,12H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIFMERYWGSJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232396
Record name Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117015-45-9
Record name Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117015-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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